诺孕酮

描述

Norelgestromin, also known as norelgestromine, is a progestin medication used as a method of birth control for women . It is used in combination with an estrogen and is not available alone . The medication is available as a transdermal patch that is applied to the skin .

Molecular Structure Analysis

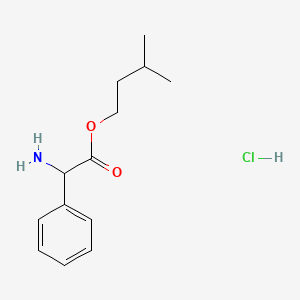

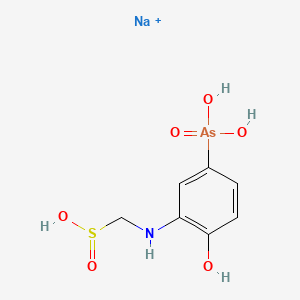

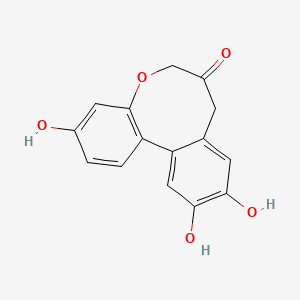

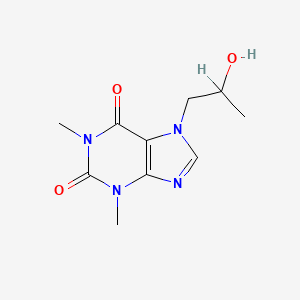

Norelgestromin has a molecular formula of C21H29NO2 . Its molecular weight is 327.468 g/mol . The structure of Norelgestromin includes several functional groups, including an oxime and an ethynyl group .Chemical Reactions Analysis

Norelgestromin undergoes various chemical reactions in the body. It is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . The major metabolite of Norelgestromin is Levonorgestrel .科学研究应用

Contraception

Norelgestromin is primarily used for contraception . It is the active progestin responsible for the progestational activity that occurs in women after application of transdermal patches . It works by suppressing gonadotropins, inhibiting ovulation, and inducing changes to the endometrium, which decreases chances of implantation .

Menopausal Hormonal Therapy

Norelgestromin is also used in menopausal hormonal therapy . It can be administered transdermally or in combination with ethinyl estradiol as a vaginal ring . This helps manage symptoms associated with menopause.

Treatment of Polycystic Ovarian Syndrome

Norelgestromin, in combination with Ethinylestradiol, is used to manage Polycystic ovarian syndrome . This condition is characterized by hormonal imbalances and metabolism problems that may affect women’s overall health and appearance.

Potential Breast Cancer Treatment

Norelgestromin may potentially be used in breast cancer treatment due to its inhibitory effect on estrone sulfatase . Estrone sulfatase converts sulfated steroid precursors to estrogen during pregnancy . By inhibiting this enzyme, Norelgestromin could potentially reduce the levels of estrogen, a hormone that can promote the growth of certain types of breast cancer cells .

COVID-19 Treatment

Recent studies have shown that Norelgestromin, in combination with Ethinylestradiol, could be a safe and effective treatment for moderate and severe COVID-19 patients . The disease caused by SARS-CoV-2 is still considered a global pandemic. Transdermal patches (TP) with immunoregulators such as estrogen and progesterone compounds could be a feasible option to treat COVID-19 because of their accessibility and relative safety .

Immunoregulation

Norelgestromin, in combination with Ethinylestradiol, has been found to have immunoregulatory effects . This makes it a potential candidate for treating conditions that involve the immune system .

属性

IUPAC Name |

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHXLNHNDMZNMC-VTKCIJPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Deacetylnorgestimate | |

CAS RN |

74183-55-4, 53016-31-2 | |

| Record name | Norelgestromin, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORELGESTROMIN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does norelgestromin exert its contraceptive effect?

A1: Norelgestromin, similar to other progestins used in hormonal contraceptives, primarily acts by suppressing ovulation. [, ] It achieves this by inhibiting the release of gonadotropins, which are hormones crucial for follicular development and ovulation. [] Additionally, norelgestromin alters the cervical mucus, increasing its viscosity and making it less penetrable by sperm. [] It also induces changes in the endometrium, reducing the likelihood of embryo implantation. []

Q2: Does norelgestromin interact with the androgen receptor?

A2: Research suggests that norelgestromin exhibits weak androgen-like properties, indicating a potential interaction with the androgen receptor, albeit significantly weaker than natural androgens. [] This interaction has been observed in in vitro studies using breast cancer cell lines. []

Q3: How do the effects of norelgestromin on the endometrium differ between normal and cancerous tissues?

A3: While norelgestromin's impact on the endometrium aids contraception, its metabolite, norethisterone, exhibits distinct effects on normal and cancerous breast tissues. Research suggests that natural progesterone converts primarily to 4-ene derivatives in normal breast tissue, while in tumor tissue, it favors conversion to 5α-pregnane derivatives. [] This difference in metabolic pathways might contribute to the understanding of breast carcinogenesis.

Q4: How is norelgestromin absorbed and metabolized in the body?

A4: Norelgestromin is the primary active metabolite of norgestimate. [, , ] When administered transdermally, norelgestromin bypasses first-pass liver metabolism, resulting in different pharmacokinetic profiles compared to oral administration. [, ] Studies have shown that transdermal norelgestromin achieves therapeutic levels in the serum, remaining within the reference ranges throughout the 7-day wear period of the patch. []

Q5: Does the site of transdermal patch application influence norelgestromin absorption?

A5: Research indicates that while serum concentrations of norelgestromin remain within therapeutic ranges regardless of the application site (abdomen, buttock, arm, or torso), absorption from the abdomen tends to be approximately 20% lower compared to other sites. []

Q6: How does the pharmacokinetic profile of transdermally administered norelgestromin compare to oral administration?

A6: Transdermal administration of norelgestromin, as opposed to oral, leads to distinct pharmacokinetic profiles. Oral administration results in peaks and troughs in norelgestromin and ethinyl estradiol concentrations. [] In contrast, transdermal delivery via a patch yields a more consistent release, achieving steady-state levels after the initial application. [, ] While norelgestromin exposure remains similar between the two routes, the patch results in higher ethinyl estradiol exposure. []

Q7: What is the efficacy of norelgestromin-containing transdermal patches as a contraceptive method?

A8: Large-scale clinical trials have demonstrated that transdermal norelgestromin/ethinyl estradiol patches provide contraceptive efficacy comparable to traditional oral contraceptives containing ethinyl estradiol combined with levonorgestrel or desogestrel. [] The failure rate with typical use is reported to be around 0.88 pregnancies per 100 woman-years. []

Q8: How does patient compliance compare between the norelgestromin patch and oral contraceptives?

A9: Studies have consistently shown higher compliance rates among women using the norelgestromin/ethinyl estradiol transdermal patch compared to those using oral contraceptives. [, , ] This improved compliance is attributed to the convenience of weekly patch application, eliminating the need for daily pill-taking. [, ]

Q9: Does the contraceptive patch affect bone mineral density?

A10: A study comparing the norelgestromin/ethinyl estradiol transdermal patch to the etonogestrel/ethinyl estradiol vaginal ring found that both methods positively influence bone turnover in young women, with no significant difference in their effects on bone mineral density. [] Both methods led to a reduction in urinary pyridinoline and deoxypyridinoline levels, markers of bone resorption. []

Q10: Are there any ongoing developments in transdermal contraceptive technology?

A13: Recent research focuses on developing new transdermal contraceptive patches with potentially improved profiles. A newer patch containing gestodene and ethinyl estradiol has been introduced in Europe. [] Another patch under development incorporates levonorgestrel and ethinyl estradiol. [] These advancements aim to address some limitations of existing patches and offer more diverse options for women.

Q11: What are the potential implications of norelgestromin's weak androgenic activity in clinical use?

A14: The weak androgenic activity of norelgestromin, as observed in in vitro studies, [] requires further investigation to fully understand its clinical implications, especially concerning long-term effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。